molecular formula C15H21N3O B11740025 N-(2-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

N-(2-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11740025
M. Wt: 259.35 g/mol
InChI Key: XZUQTICEKXVTKH-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a methoxybenzyl group, a methyl group, and an isopropyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2-methoxybenzyl chloride and the pyrazole derivative.

    Alkylation: The methyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of suitable catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxybenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: 2-methoxybenzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions involving pyrazole derivatives.

    Materials Science: The compound can be utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Industry: It may find applications in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance binding affinity to the target site, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The compound’s effects are mediated through the modulation of signaling pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-1H-pyrazol-4-amine: Lacks the methyl and isopropyl groups.

    3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: Lacks the methoxybenzyl group.

    N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine: Lacks the isopropyl group.

Uniqueness

N-(2-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the methoxybenzyl group enhances its lipophilicity and potential for membrane permeability, while the methyl and isopropyl groups contribute to its steric and electronic characteristics.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C15H21N3O/c1-11(2)18-10-14(12(3)17-18)16-9-13-7-5-6-8-15(13)19-4/h5-8,10-11,16H,9H2,1-4H3

InChI Key

XZUQTICEKXVTKH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CC=C2OC)C(C)C

Origin of Product

United States

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